Bis[4-(trifluoromethyl)phenyl] sulfoxide

Catalog No.
S3319517
CAS No.
143028-36-8
M.F
C14H8F6OS
M. Wt
338.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis[4-(trifluoromethyl)phenyl] sulfoxide

CAS Number

143028-36-8

Product Name

Bis[4-(trifluoromethyl)phenyl] sulfoxide

IUPAC Name

1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]sulfinylbenzene

Molecular Formula

C14H8F6OS

Molecular Weight

338.27 g/mol

InChI

InChI=1S/C14H8F6OS/c15-13(16,17)9-1-5-11(6-2-9)22(21)12-7-3-10(4-8-12)14(18,19)20/h1-8H

InChI Key

CNVAMALKSHUQPU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)C2=CC=C(C=C2)C(F)(F)F

Bis[4-(trifluoromethyl)phenyl] sulfoxide is an organosulfur compound characterized by its unique molecular structure, which includes two 4-(trifluoromethyl)phenyl groups attached to a sulfoxide functional group. Its chemical formula is C₁₄H₈F₆OS, and it has a molecular weight of 338.27 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and stability, making it a compound of interest in various chemical applications .

. It can react with nucleophiles such as alcohols, amines, and thiols, leading to the formation of sulfonates and other derivatives. The compound can also participate in oxidative addition reactions, particularly in transition metal-catalyzed processes, which are essential in synthetic organic chemistry .

The synthesis of bis[4-(trifluoromethyl)phenyl] sulfoxide can be achieved through several methods:

  • Direct Sulfoxidation: This method involves the oxidation of the corresponding thioether using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reactions with Sulfinic Acids: The compound can also be synthesized by reacting 4-(trifluoromethyl)phenyl sulfinate with suitable electrophiles under controlled conditions to yield the sulfoxide .

These methods allow for the production of bis[4-(trifluoromethyl)phenyl] sulfoxide with high purity and yield.

Bis[4-(trifluoromethyl)phenyl] sulfoxide finds applications across various fields:

  • Catalysis: It serves as a ligand in transition metal-catalyzed reactions, enhancing reactivity and selectivity.
  • Material Science: Due to its thermal stability and unique electronic properties, it is used in the development of advanced materials.
  • Pharmaceuticals: Its oxidizing properties make it a candidate for synthesizing complex organic molecules used in drug development.

Interaction studies involving bis[4-(trifluoromethyl)phenyl] sulfoxide have primarily focused on its reactivity with biological molecules and other chemical species. The compound's ability to act as an oxidant allows it to interact with nucleophilic sites on proteins and nucleic acids, potentially leading to modifications that could influence biological activity. Further research is necessary to elucidate these interactions fully.

Several compounds share structural similarities with bis[4-(trifluoromethyl)phenyl] sulfoxide. Here are some notable examples:

Compound NameStructureUnique Features
Bis(4-methylphenyl) sulfoxideC₁₄H₁₈OSUsed as a chiral ligand in asymmetric synthesis
Bis(4-fluorophenyl) sulfoxideC₁₄H₈F₂OSExhibits different electronic properties due to fluorine substitution
Bis(4-chlorophenyl) sulfoxideC₁₄H₈Cl₂OSMore reactive due to chlorine's electronegativity

Uniqueness of Bis[4-(trifluoromethyl)phenyl] Sulfoxide:

  • The presence of multiple trifluoromethyl groups significantly alters its electronic properties compared to other similar compounds.
  • Its high lipophilicity and stability make it particularly suitable for applications where these characteristics are advantageous.

XLogP3

4.5

Wikipedia

1,1'-Sulfinylbis[4-(trifluoromethyl)benzene]

Dates

Last modified: 04-14-2024

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